molecular formula C11H13ClO B8183302 1-Chloro-3-isopropoxy-5-vinylbenzene

1-Chloro-3-isopropoxy-5-vinylbenzene

Cat. No.: B8183302
M. Wt: 196.67 g/mol
InChI Key: OBHYPDNRLKQHNJ-UHFFFAOYSA-N
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Description

1-Chloro-3-isopropoxy-5-vinylbenzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, featuring a chlorine atom, an isopropoxy group, and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-isopropoxy-5-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-isopropoxybenzene with a vinylating agent under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-isopropoxy-5-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed:

    Substitution Reactions: Products include 1-isopropoxy-3-substituted benzene derivatives.

    Oxidation Reactions: Products include 1-chloro-3-isopropoxy-5-formylbenzene or 1-chloro-3-isopropoxy-5-carboxybenzene.

    Reduction Reactions: Products include 1-chloro-3-isopropoxy-5-ethylbenzene.

Scientific Research Applications

1-Chloro-3-isopropoxy-5-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-isopropoxy-5-vinylbenzene involves its interaction with various molecular targets. The chlorine atom and the vinyl group can participate in electrophilic and nucleophilic reactions, respectively. The isopropoxy group can influence the compound’s reactivity by donating electron density to the benzene ring, making it more reactive towards electrophiles.

Comparison with Similar Compounds

  • 1-Chloro-3-methoxy-5-vinylbenzene
  • 1-Chloro-3-ethoxy-5-vinylbenzene
  • 1-Chloro-3-isopropoxy-4-vinylbenzene

Comparison: 1-Chloro-3-isopropoxy-5-vinylbenzene is unique due to the presence of the isopropoxy group, which provides steric hindrance and influences the compound’s reactivity. Compared to its methoxy and ethoxy analogs, the isopropoxy group offers different electronic effects, making it more suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

1-chloro-3-ethenyl-5-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHYPDNRLKQHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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